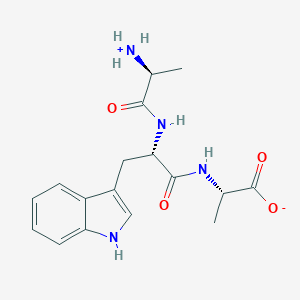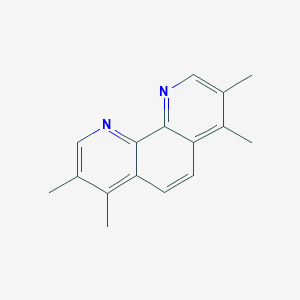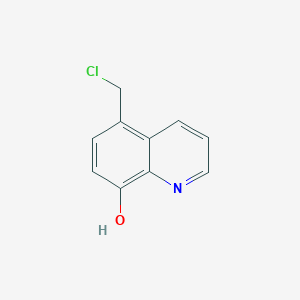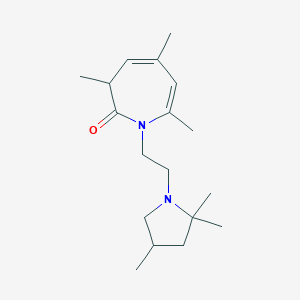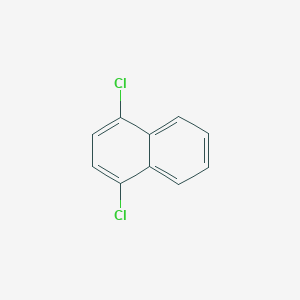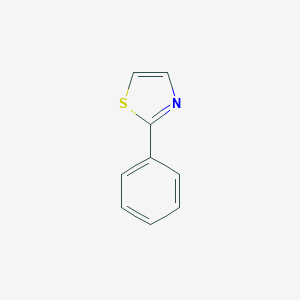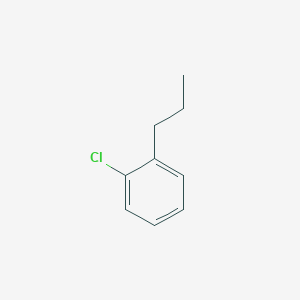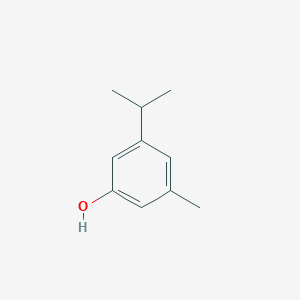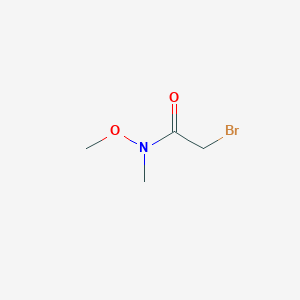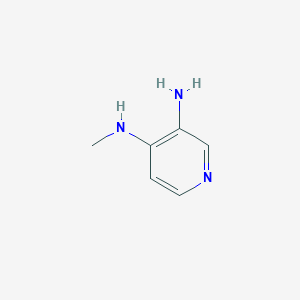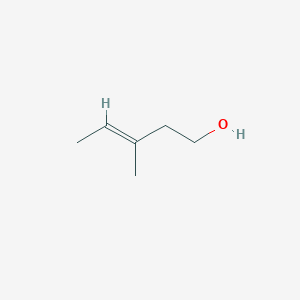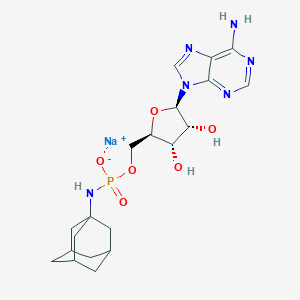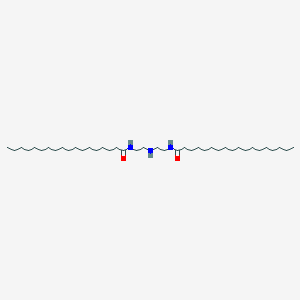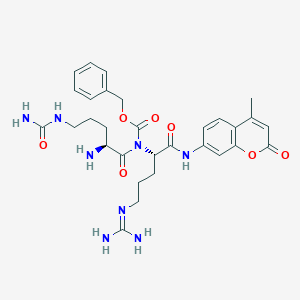
Benzyloxycarbonylcitrullyl-arginine 4-methylcoumarin-7-ylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyloxycarbonylcitrullyl-arginine 4-methylcoumarin-7-ylamide, also known as Z-Cit-Arg-MCA, is a synthetic peptide that is commonly used in scientific research. This peptide is known for its ability to inhibit enzymes such as calpains and caspases, which play important roles in various biochemical and physiological processes.
Mechanism Of Action
Benzyloxycarbonylcitrullyl-arginine 4-methylcoumarin-7-ylamideA works by inhibiting the activity of calpains and caspases, which are both cysteine proteases that play important roles in various biological processes. Calpains are calcium-dependent proteases that are involved in cytoskeletal remodeling, cell migration, and apoptosis. Caspases are cysteine proteases that are involved in apoptosis and inflammation. Benzyloxycarbonylcitrullyl-arginine 4-methylcoumarin-7-ylamideA works by binding to the active site of these enzymes, preventing them from cleaving their substrates.
Biochemical And Physiological Effects
Benzyloxycarbonylcitrullyl-arginine 4-methylcoumarin-7-ylamideA has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit calpain and caspase activity in vitro and in vivo, and to prevent apoptosis in various cell types. It has also been shown to reduce inflammation in animal models of disease. Additionally, Benzyloxycarbonylcitrullyl-arginine 4-methylcoumarin-7-ylamideA has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
Advantages And Limitations For Lab Experiments
One advantage of using Benzyloxycarbonylcitrullyl-arginine 4-methylcoumarin-7-ylamideA in lab experiments is its specificity for calpains and caspases. This allows researchers to study the effects of inhibiting these enzymes without affecting other proteases. Additionally, Benzyloxycarbonylcitrullyl-arginine 4-methylcoumarin-7-ylamideA is a stable compound that is easy to use in vitro and in vivo. One limitation of using Benzyloxycarbonylcitrullyl-arginine 4-methylcoumarin-7-ylamideA is its cost, as it can be expensive to synthesize and purchase.
Future Directions
There are several future directions for research on Benzyloxycarbonylcitrullyl-arginine 4-methylcoumarin-7-ylamideA. One area of interest is the development of more potent and selective inhibitors of calpains and caspases. Another area of interest is the study of the effects of Benzyloxycarbonylcitrullyl-arginine 4-methylcoumarin-7-ylamideA on other biological processes, such as autophagy and mitophagy. Additionally, Benzyloxycarbonylcitrullyl-arginine 4-methylcoumarin-7-ylamideA may have potential therapeutic applications in the treatment of neurodegenerative diseases and cancer. Further research is needed to explore these possibilities.
Synthesis Methods
Benzyloxycarbonylcitrullyl-arginine 4-methylcoumarin-7-ylamideA is synthesized through solid-phase peptide synthesis, which involves the stepwise addition of amino acids to a growing peptide chain. The peptide is then cleaved from the resin and purified through high-performance liquid chromatography (HPLC). The final product is a white powder that is soluble in water.
Scientific Research Applications
Benzyloxycarbonylcitrullyl-arginine 4-methylcoumarin-7-ylamideA is commonly used as a tool compound in scientific research to study the role of calpains and caspases in various biological processes. These enzymes play important roles in apoptosis, necrosis, and inflammation, and their dysregulation has been implicated in various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. Benzyloxycarbonylcitrullyl-arginine 4-methylcoumarin-7-ylamideA is also used to study the effects of calpain and caspase inhibitors on these processes.
properties
CAS RN |
134665-86-4 |
|---|---|
Product Name |
Benzyloxycarbonylcitrullyl-arginine 4-methylcoumarin-7-ylamide |
Molecular Formula |
C30H38N8O7 |
Molecular Weight |
622.7 g/mol |
IUPAC Name |
benzyl N-[(2S)-2-amino-5-(carbamoylamino)pentanoyl]-N-[(2S)-5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]carbamate |
InChI |
InChI=1S/C30H38N8O7/c1-18-15-25(39)45-24-16-20(11-12-21(18)24)37-26(40)23(10-6-13-35-28(32)33)38(27(41)22(31)9-5-14-36-29(34)42)30(43)44-17-19-7-3-2-4-8-19/h2-4,7-8,11-12,15-16,22-23H,5-6,9-10,13-14,17,31H2,1H3,(H,37,40)(H4,32,33,35)(H3,34,36,42)/t22-,23-/m0/s1 |
InChI Key |
ZATVQDQKRKDQOX-GOTSBHOMSA-N |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCCN=C(N)N)N(C(=O)[C@H](CCCNC(=O)N)N)C(=O)OCC3=CC=CC=C3 |
SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCN=C(N)N)N(C(=O)C(CCCNC(=O)N)N)C(=O)OCC3=CC=CC=C3 |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCN=C(N)N)N(C(=O)C(CCCNC(=O)N)N)C(=O)OCC3=CC=CC=C3 |
Other CAS RN |
134665-86-4 |
synonyms |
enzyloxycarbonylcitrullyl-arginine 4-methylcoumarin-7-ylamide Z-Cit-Arg-NH-Mec |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



